8-Chloroquinolin-3-ol
Overview
Description
8-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.61 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-Chloroquinolin-3-ol is 1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H . The compound contains a total of 19 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .Physical And Chemical Properties Analysis
8-Chloroquinolin-3-ol has a boiling point of 348.5±22.0C at 760 mmHg . It is stored in a sealed, dry environment at 2-8C . The compound is a solid at room temperature .Scientific Research Applications
- 8-Chloroquinolin-3-ol has demonstrated antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It may serve as a potential lead compound for developing new antibiotics or antifungal agents .
- Studies suggest that 8-Chloroquinolin-3-ol exhibits antiviral activity. It has been explored as a candidate for inhibiting viral replication, particularly against RNA viruses. Researchers investigate its mechanism of action and potential applications in treating viral infections .
- The chlorine atom in 8-Chloroquinolin-3-ol allows it to form stable complexes with metal ions. Researchers have studied its coordination chemistry, including its ability to chelate transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
- 8-Chloroquinolin-3-ol exhibits interesting photophysical properties, such as fluorescence. Researchers have explored its use as a fluorescent probe for detecting metal ions or monitoring biological processes. Its emission properties make it valuable in imaging applications .
- Beyond its antimicrobial and antiviral properties, 8-Chloroquinolin-3-ol has been investigated for other biological activities. It may interact with cellular targets, affecting signaling pathways or enzymatic processes. Researchers study its pharmacological potential, including its role in modulating specific receptors .
- Chemists have synthesized various derivatives of 8-Chloroquinolin-3-ol to explore their reactivity and applications. These derivatives can be functionalized at different positions, leading to compounds with diverse properties. Researchers investigate their use in organic synthesis, medicinal chemistry, and material science .
Antimicrobial Activity
Antiviral Potential
Metal Chelation and Coordination Chemistry
Photophysical Properties
Biological Activity and Pharmacology
Synthetic Applications and Derivatives
Safety and Hazards
The safety information for 8-Chloroquinolin-3-ol indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 8-Chloroquinolin-3-ol were not found, research into quinoline derivatives is ongoing due to their wide range of biological activities. These compounds have potential applications in the treatment of various diseases, including cancer, microbial infections, and central nervous system disorders .
Mechanism of Action
Target of Action
8-Chloroquinolin-3-ol, similar to other quinoline derivatives like Chloroquine , is known to inhibit the action of heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
The compound interacts with its target by binding to heme, preventing its conversion to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 8-Chloroquinolin-3-ol is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
Similar compounds like chloroquine are known to be rapidly and extensively absorbed after oral administration
Result of Action
The primary result of the action of 8-Chloroquinolin-3-ol is the death of Plasmodium species, making it potentially useful in the treatment of malaria . The compound’s action leads to the accumulation of toxic heme within the parasite, which is lethal to the organism .
properties
IUPAC Name |
8-chloroquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOLOXNQXOFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319048 | |
Record name | 8-Chloro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-3-ol | |
CAS RN |
25369-39-5 | |
Record name | 8-Chloro-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25369-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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